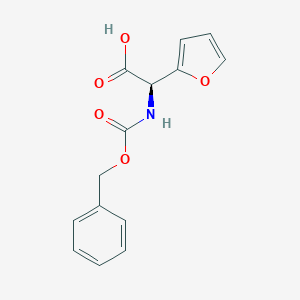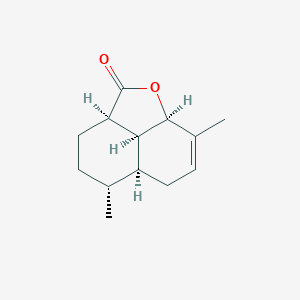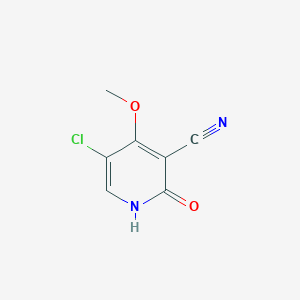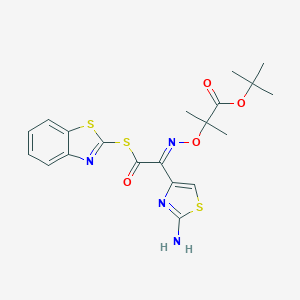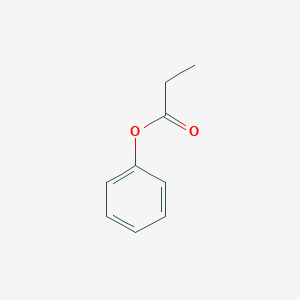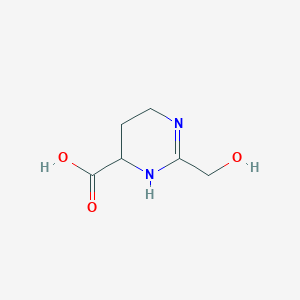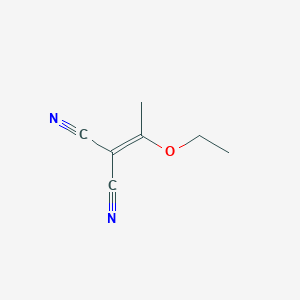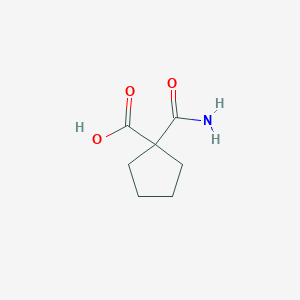
全氟辛基碘
描述
Perfluorooctyl iodide (PFOI) is an organofluorine compound and a member of the perfluorooctyl iodide family. It is an odorless, colorless, and non-flammable liquid that is used in various applications, including as a solvent, a surfactant, and a lubricant. It is also used in the production of semiconductors, coatings, and other materials. PFOI has been studied extensively for its potential use in medical applications, particularly in the treatment of cancer and other diseases.
科学研究应用
食用油污染
全氟烷基物质 (PFAS),包括全氟辛基碘,已在食用油中被发现 . 这些物质可以通过三种方式污染油:原材料污染、加工过程污染和从油接触材料中迁移 . 由于 PFAS 的持久性和潜在毒性,食用油中 PFAS 的存在引起了极大的关注 .
消费者和工业应用
由于其独特的物理化学性质,PFAS 已广泛应用于各种消费品和工业应用中 . 这些应用包括表面活性剂、家用清洁产品、纺织品、地毯、化妆品、灭火泡沫和食品包装 .
光催化酰胺化和酯化
全氟辛基碘已用于光催化反应,用于制备全氟烷基酰胺和酯 . 这些反应在可见光诱导条件下使用不同类型的胺或醇和全氟烷基碘进行 .
全氟烷基自由基的产生
全氟烷基碘的σ-空穴效应(C-I 键的 σ* 反键轨道与路易斯碱之间的相互作用)已被证明对于通过单电子转移 (SET) 过程在可见光照射下产生全氟烷基自由基是有效的 .
安全和危害
未来方向
Perfluorooctyl iodide is a type of perfluoroalkyl substance (PFAS), which are considered an emerging organic pollutant due to their persistence and potential toxicity to human health . More information is available on long-chain PFASs than for replacement and emerging ones . A large-scale research effort by the US Environmental Protection Agency and other federal agencies is underway for a better understanding of PFASs exposures . The US EPA has added Perfluorooctyl iodide to the list of substances that facilities must start reporting their environmental releases .
作用机制
Target of Action
Perfluorooctyl iodide (PFOI) is a type of perfluoroalkyl iodide (PFAI), a class of compounds known for their stability and unique physicochemical properties . PFOI has been used in organocatalysis via substrate activation by halogen bonding . It’s also a potential candidate substitute for banned Halon fire extinguishers .
Mode of Action
It’s known that pfais are usually precursors of pfass, which remain neutral at ph in water and remain in a non-dissociated state . This suggests that PFOI may interact with its targets through halogen bonding, leading to substrate activation .
Biochemical Pathways
Pfass, a group that pfoi belongs to, have been associated with multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism .
Pharmacokinetics
Pfass, the group pfoi belongs to, are known for their persistence in the environment due to their strong carbon-fluorine covalent bond . They can bioaccumulate and undergo biomagnification , suggesting that PFOI may have similar properties.
Result of Action
Pfass, the group pfoi belongs to, have been associated with potential toxicity to human health . They have been detected in various environmental matrices, indicating their widespread presence and potential impact .
Action Environment
The action of PFOI can be influenced by various environmental factors. PFASs, the group PFOI belongs to, are known for their persistence and potential toxicity . They occur in various environments, including in edible oil, mainly through raw material contamination, process contamination, and migration from oil contact materials . Therefore, the action, efficacy, and stability of PFOI can be influenced by these environmental factors.
生化分析
Biochemical Properties
Perfluorooctyl iodide plays a significant role in biochemical reactions, particularly in organocatalysis via substrate activation by halogen bonding . It interacts with various biomolecules, including enzymes and proteins. For instance, perfluorooctyl iodide has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway . This interaction involves the upregulation of several steroidogenic genes, such as StAR, HMGR, and CYP11A1, leading to increased production of steroid hormones like aldosterone, cortisol, and 17β-estradiol .
Cellular Effects
Perfluorooctyl iodide influences various cellular processes and functions. In H295R cells, it has been observed to stimulate steroidogenesis, resulting in elevated levels of steroid hormones . Additionally, perfluorooctyl iodide affects cell signaling pathways, particularly the cAMP signaling pathway, which plays a crucial role in regulating gene expression and cellular metabolism . The compound’s impact on cell function extends to its potential endocrine-disrupting effects, as it can alter the expression of genes involved in hormone synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of perfluorooctyl iodide involves its interaction with biomolecules through halogen bonding and activation of signaling pathways. In H295R cells, perfluorooctyl iodide acts as an activator of adenylate cyclase, leading to increased cAMP levels . This elevation in cAMP subsequently upregulates the expression of steroidogenic genes, enhancing the production of steroid hormones . The compound’s terminal -CF2I group is critical for its interaction with biomolecules and mediation of steroidogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorooctyl iodide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that perfluorooctyl iodide remains stable under various conditions, maintaining its biochemical activity . Long-term exposure to the compound may lead to persistent alterations in cellular processes, particularly in hormone synthesis and metabolism
Dosage Effects in Animal Models
The effects of perfluorooctyl iodide vary with different dosages in animal models. At lower doses, the compound has been observed to stimulate steroidogenesis without causing significant toxicity . Higher doses may lead to adverse effects, including endocrine disruption and alterations in hormone levels
Metabolic Pathways
Perfluorooctyl iodide is involved in metabolic pathways related to steroidogenesis. In H295R cells, the compound upregulates the expression of genes involved in the synthesis of steroid hormones, such as StAR, HMGR, and CYP11A1 . This upregulation leads to increased production of aldosterone, cortisol, and 17β-estradiol . The activation of the cAMP signaling pathway by perfluorooctyl iodide is a key mechanism underlying its effects on metabolic flux and hormone synthesis .
Transport and Distribution
Within cells and tissues, perfluorooctyl iodide is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich environments, potentially affecting its localization and activity . Studies have shown that perfluorooctyl iodide can be detected in various biological matrices, indicating its widespread distribution and potential for bioaccumulation .
Subcellular Localization
Perfluorooctyl iodide’s subcellular localization is influenced by its physicochemical properties and interactions with cellular components. The compound’s hydrophobicity allows it to associate with lipid membranes and organelles, potentially affecting its activity and function
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXGJTSJUKTDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060147 | |
| Record name | Perfluorooctyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
507-63-1 | |
| Record name | Perfluorooctyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecafluoro-1-iodooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



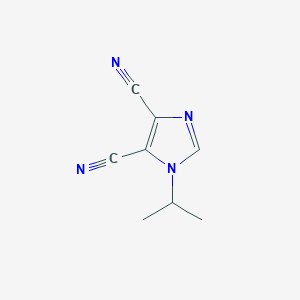
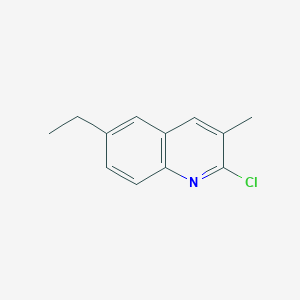
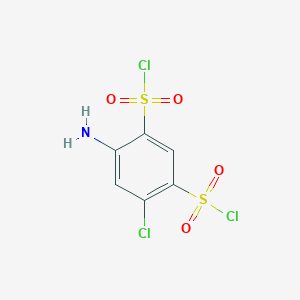
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
